3-(4-Nitrophenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which “3-(4-Nitrophenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine” is a part of, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The researchers guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Chemical Synthesis and Rearrangements
- Isoxazole derivatives, including those related to 3-(4-Nitrophenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine, are used in the synthesis of various heterocyclic compounds. For example, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine produces imidazo[1,2-a]pyridines and indoles (Khalafy, Setamdideh, & Dilmaghani, 2002).
Biological Evaluation and Applications
- Isoxazole derivatives have been synthesized and evaluated for their biological activities, such as anti-hepatic cancer and antimicrobial effects. This indicates the potential for compounds like this compound to be used in medicinal chemistry (Hassan et al., 2019).
Crystal Structure Analysis
- The crystal structure of compounds similar to this compound can be determined using techniques like powder diffraction, aiding in the understanding of their chemical properties (Rybakov et al., 2001).
Histochemical Purposes
- Certain p-nitrophenyl substituted compounds have been used for cytochemical purposes, such as the visualization of enzymic activity in tissue sections. This could be relevant for derivatives of this compound in biological research (Nachlas et al., 1957).
Energetic Material Synthesis
- Pyridine-based energetic materials, possibly including those related to the compound , have been synthesized for applications in explosives and propellants (Ma et al., 2018).
Chemical Reactions and Derivatives
- The reactivity of isoxazolo[4,3-b]pyridines, similar to the compound , with various nucleophiles has been studied, which is significant for developing new chemical reactions and derivatives (Bastrakov et al., 2020).
pH Monitoring
- Certain nitroxides, which may include derivatives of this compound, have been shown to be useful for pH monitoring in biomedical applications due to their pH-sensitive EPR spectra (Kirilyuk et al., 2005).
Manufacturing of COMT Inhibitors
- Pyridyl compounds, similar to the compound in focus, have been used as key intermediates in the manufacture of certain COMT inhibitors, showcasing their importance in pharmaceutical synthesis (Kiss, Ferreira, & Learmonth, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3N3O3/c14-13(15,16)8-5-10-12(17-6-8)11(18-22-10)7-1-3-9(4-2-7)19(20)21/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQXEBIFBRVPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC3=C2N=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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